Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine
Description
Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine is a thiazole-derived compound featuring a dimethylaminoethyl side chain attached to the 2-position of a 4-methyl-substituted thiazole ring. Its molecular formula is C₈H₁₃N₃S, with a molecular weight of 183.27 g/mol (based on structural analysis). This compound is of interest in medicinal chemistry due to the thiazole moiety’s prevalence in bioactive molecules, particularly in antimicrobial, antiviral, and anticancer agents .
Thiazoles are heterocyclic aromatic systems containing sulfur and nitrogen, which enhance their ability to participate in hydrogen bonding and π-π interactions with biological targets.
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-7-6-11-8(9-7)4-5-10(2)3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKNHMRVLAAFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-aminothiazole with dimethylamine under controlled conditions. One common method includes the use of a solvent such as ethanol or ethyl acetate, with the reaction being carried out at room temperature . The reaction may also involve the use of catalysts to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure consistent quality and high yield. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the thiazole ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have enhanced biological activities and are often used in further chemical synthesis .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine, have shown significant antimicrobial properties against various pathogens.
Case Study: Antibacterial Efficacy
- A study evaluated the activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 50 |
| 2 | Escherichia coli | 75 |
| 3 | Candida albicans | 100 |
Anticancer Properties
This compound has been investigated for its potential anticancer effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Research has indicated that thiazole derivatives can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and U251 (human glioblastoma). For instance, one derivative exhibited an IC50 value of 23.30 µM against A549 cells .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 23.30 |
| 2 | U251 | 18.40 |
| 3 | WM793 | >1000 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes involved in metabolic pathways.
Case Study: Dipeptidyl Peptidase IV Inhibition
- Thiazole derivatives have shown promising results as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are important for managing diabetes. One study reported that certain thiazoles inhibited DPP-IV with an IC50 value of 15 µM .
Table 3: Enzyme Inhibition Activity
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 1 | DPP-IV | 15 |
| 2 | Carbonic Anhydrase III | 10 |
Other Biological Activities
In addition to the aforementioned applications, this compound has been explored for other biological activities:
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can inhibit cyclooxygenase enzymes involved in inflammation .
- Antifungal Activity : Research indicates effectiveness against drug-resistant strains of fungi such as Candida auris, showcasing broad-spectrum antifungal properties .
Mechanism of Action
The mechanism of action of Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to modulate immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine (CAS 1365961-03-0)
- Structure : A cyclohexylphenyl group replaces the 4-methyl group on the thiazole ring.
- Properties : The bulky cyclohexylphenyl substituent increases lipophilicity (logP ≈ 4.5), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
N,4-Dimethyl-1,3-thiazol-2-amine
- Structure: Simplifies the target compound by removing the ethyl linker, retaining only the 4-methyl and 2-dimethylamino groups.
- Properties : Reduced molecular weight (C₅H₉N₃S, 143.21 g/mol) and rigidity may limit bioavailability compared to the target compound.
- Synthesis : Prepared via cyclization of thiourea derivatives, as described in analogous protocols .
Modifications to the Amine Side Chain
Methyl((2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl))amine (CAS 1249069-09-7)
- Structure : Replaces the ethyl linker with a sulfanyl (-S-) group.
- Molecular weight increases to 188.31 g/mol, and logP decreases slightly (≈1.8 vs. 2.1 for the target) .
- Applications : Sulfur-containing analogs are studied for antioxidant properties .
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine
- Structure : Features a chlorophenyl group at the 4-position and propargyl-substituted amines.
- Propargyl groups enable click chemistry modifications for bioconjugation .
Complex Derivatives with Additional Functional Groups
[2-(Diethylamino)-2-phenylethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine
- Structure: Incorporates a phenyl group and diethylamino substituents.
- Properties : Increased steric bulk (molecular weight: 299.45 g/mol) may reduce metabolic clearance but complicate synthesis. The phenyl group enables π-stacking in receptor binding .
N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine Dihydrochloride
- Structure: Adds an aminomethyl group to the thiazole ring and exists as a dihydrochloride salt.
- Properties : Salt formation improves solubility (≥50 mg/mL in water) but may alter pharmacokinetics compared to the free base form of the target compound .
Biological Activity
Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's interaction with various biological targets. Its chemical structure can be represented as follows:
- Chemical Formula : C₇H₁₄N₂S
- CAS Number : 102158-55-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring can modulate enzyme activity and receptor function, leading to various pharmacological effects. Research indicates that compounds containing thiazole structures often exhibit antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Research has shown that thiazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that certain thiazole compounds exhibit activity against Mycobacterium tuberculosis, a major global health threat. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance antibacterial efficacy .
Antifungal Properties
This compound has been evaluated for antifungal activity. Compounds in the thiazole class have been reported to inhibit various fungal strains effectively. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways .
Anticancer Activity
Several studies highlight the anticancer potential of thiazole derivatives. For example, compounds derived from thiazole have shown promising results against cancer cell lines such as Caco-2 and A549. The presence of specific substituents on the thiazole ring can significantly influence cytotoxicity and selectivity towards cancer cells .
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial activity of a series of thiazole derivatives, including this compound. Results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, with some showing effectiveness against resistant strains .
Study 2: Anticancer Activity
In vitro studies assessed the effects of various thiazole derivatives on cancer cell viability. Notably, one derivative demonstrated an IC50 value of 1.61 µg/mL against A431 cells, indicating strong anticancer activity . This study emphasizes the importance of structural modifications in enhancing therapeutic efficacy.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine?
Methodological Answer: A common approach involves condensation reactions between thiazole derivatives and amines. For example:
- Schiff base formation : React 2-amino-4-methylthiazole with aldehydes (e.g., veratraldehyde) in absolute ethanol under reflux (7 hours) using acetic acid as a catalyst. This yields thiazole-amine derivatives via nucleophilic addition-elimination .
- Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both amine and aldehyde reactants. Catalytic acetic acid facilitates imine bond formation .
- Workup : Crude products are purified via recrystallization from ethanol, yielding crystalline solids suitable for structural analysis .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identifies functional groups like C=N (1650–1600 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (e.g., thiazole C-H protons appear at δ 6.8–7.5 ppm) and dimethylamine groups (δ 2.2–2.5 ppm for N(CH₃)₂) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
Q. What protocols are used for initial biological screening of this compound?
Methodological Answer:
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or broth dilution methods. Minimum inhibitory concentration (MIC) values are determined .
- Antifungal screening : Evaluate growth inhibition of C. albicans or A. niger on Sabouraud dextrose agar .
- Controls : Include standard drugs (e.g., ciprofloxacin) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for condensation reactions .
- Machine learning : Train models on datasets of reaction yields and conditions (solvent, catalyst, temperature) to predict optimal parameters .
- Case study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error efforts by 50% .
Q. How do molecular docking and QSAR studies enhance understanding of biological activity?
Methodological Answer:
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., bacterial enzymes). For example, thiazole derivatives bind to E. coli DNA gyrase via hydrophobic pockets and hydrogen bonds .
- QSAR modeling : Correlate structural descriptors (e.g., logP, molar refractivity) with antimicrobial activity. A study on 2,4-disubstituted thiazoles found that electron-withdrawing groups at position 4 enhance activity .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Comparative analysis : Compare substituent effects (e.g., 4-methyl vs. 4-chlorophenyl groups) and assay conditions (e.g., pH, incubation time). For instance, 4-phenylthiazol-2-amine derivatives showed variable antifungal activity due to steric hindrance in different strains .
- Reproducibility checks : Standardize protocols (e.g., CLSI guidelines) and validate with independent replicates .
Q. What advanced techniques improve purification and structural analysis?
Methodological Answer:
- HPLC purification : Use C18 columns with acetonitrile/water gradients to isolate high-purity fractions .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry. For example, a thiazole derivative’s Schiff base exhibited a planar geometry with a dihedral angle of 2.1° between thiazole and benzene rings .
Q. What structural modifications enhance antitumor or antimicrobial efficacy?
Methodological Answer:
- Substituent engineering : Introduce tert-butyl groups at position 4 of the thiazole ring to improve lipophilicity and membrane penetration. A study showed 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine derivatives had IC₅₀ values <10 µM against MCF-7 cells .
- Hybrid molecules : Combine thiazole with triazole or benzimidazole moieties to exploit synergistic effects. For example, triazole-linked thiazoles showed enhanced binding to fungal CYP51 .
Key Takeaways
- Synthesis : Ethanol with acetic acid is optimal for imine formation.
- Characterization : Combine NMR and mass spectrometry for unambiguous confirmation.
- Biological screening : Standardize assays to minimize variability.
- Advanced methods : Integrate computational tools (docking, QSAR) with experimental validation for efficient optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
